![molecular formula C12H15N B1393000 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 850875-62-6](/img/structure/B1393000.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Übersicht
Beschreibung
2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is a chemical compound with the molecular formula C₁₂H₁₅N and a molecular weight of 173.12 g/mol . This compound is characterized by a spirocyclic structure, where a cyclobutane ring is fused to an isoquinoline moiety. The unique spiro arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with cyclobutane-containing reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.
1’,2’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: Differing in the position of the hydrogen atoms on the spirocyclic structure.
Uniqueness
2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biologische Aktivität
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is a heterocyclic compound characterized by its unique spiro structure, which combines a cyclobutane ring with an isoquinoline moiety. This compound has garnered interest in the scientific community due to its potential biological activities, including anticancer and neuroprotective effects.
- Molecular Formula : C12H15N
- Molecular Weight : 173.25 g/mol
- CAS Number : 850875-62-6
Biological Activity
The biological activity of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] has been explored in various studies, revealing a spectrum of pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 10 | Induces apoptosis |
A549 (lung cancer) | 15 | Cell cycle arrest |
HeLa (cervical cancer) | 12 | Apoptosis induction |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of neuroprotective signaling pathways. This activity makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the effects of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects on MDA-MB-231 cells.
- The authors concluded that the compound's unique structure contributes to its biological activity, warranting further investigation into its potential as an anticancer agent.
-
Neuroprotection Study :
- Another research project focused on the neuroprotective effects of this compound in vitro. The findings revealed that treatment with 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] significantly reduced neuronal death caused by oxidative stress.
- The study highlighted the need for in vivo studies to confirm these protective effects and explore the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], and how do reaction conditions influence yield?
- Methodology : A one-pot nitro-reduction/double lactamization approach using LiAlH₄ in THF under nitrogen, followed by gradient solvent extraction and silica gel column chromatography, achieves yields >70% for structurally analogous spiro compounds (e.g., spiro[indoline-3,3'-quinoline] derivatives) . Reaction optimization should prioritize inert atmospheres to prevent oxidation of sensitive intermediates.
Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure of this compound?
- Methodology :
- IR spectroscopy : Identify lactam C=O stretches (~1680 cm⁻¹) and cyclobutane C-H bending modes (~1450 cm⁻¹) .
- GC-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 359.1 for analogous compounds) despite low intensity (<8%), supplemented by fragmentation patterns .
- Elemental analysis : Validate empirical formulas (e.g., C₁₈H₁₅ClN₂O₄) with ≤0.1% deviation between calculated and observed values .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict reaction pathways for spirocyclization?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and energetics of cyclobutane ring formation. Pair this with reaction path search algorithms (ICReDD framework) to narrow experimental parameters (e.g., solvent polarity, temperature) and reduce trial-and-error iterations . Experimental validation via kinetic studies (e.g., time-resolved NMR) is recommended .
Q. How should researchers address contradictions in spectral data, such as weak molecular ion signals in mass spectrometry?
- Methodology :
- Supplementary techniques : Augment GC-MS with high-resolution mass spectrometry (HRMS) or MALDI-TOF to resolve ambiguous peaks .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track fragmentation pathways and confirm molecular integrity .
- Cross-validation : Compare with synthetic intermediates (e.g., enaminone precursors) to isolate spectral contributions from the spiro core .
Q. What factorial design principles apply to optimizing multi-step syntheses of this compound?
- Methodology : Implement a 2³ factorial design to test variables:
- Factors : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF).
- Response variables : Yield, purity (HPLC), and reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and pareto charts to prioritize factors .
Q. What mechanistic insights exist for nitro-reduction steps in spirocyclization reactions?
- Methodology : Probe nitro-group reduction using in situ FTIR to detect intermediate hydroxylamine species. Compare LiAlH₄ (strong reductant) vs. catalytic hydrogenation (Pd/C, H₂) to balance selectivity and over-reduction risks . Kinetic isotope effects (KIE) can elucidate rate-determining steps in lactamization .
Q. How can chromatographic separation resolve diastereomers or regioisomers in spirocyclic products?
- Methodology :
- Stationary phase : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomers.
- Mobile phase additives : 0.1% TFA improves peak symmetry for basic spiro compounds .
- Preparative HPLC : Scale up separations for structural elucidation (X-ray crystallography) or biological testing .
Q. What protocols ensure stability of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] during storage and handling?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests room-temperature stability) .
- Storage : Argon-atmosphere vials with desiccants (silica gel) to prevent hydrolysis of lactam rings .
- Handling : Use gloveboxes for air-sensitive intermediates (e.g., enaminones) to avoid side reactions .
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMNNJVCACUQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679480 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850875-62-6 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.